Atriopeptin 21 - 89106-96-7

Atriopeptin 21

Catalog Number: EVT-1783740
CAS Number: 89106-96-7
Molecular Formula: C83H137N29O30S2
Molecular Weight: 2085.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atriopeptin 21, also known as atrial natriuretic peptide, is a 21-amino acid peptide synthesized and secreted by the cardiac atria. This peptide plays a crucial role in cardiovascular and renal physiology, primarily functioning in the regulation of blood pressure and fluid balance. It is classified as a natriuretic peptide, which includes other related peptides such as brain natriuretic peptide and C-type natriuretic peptide.

Source and Classification

Atriopeptin 21 is derived from a larger precursor protein, pro-atrial natriuretic peptide, which undergoes enzymatic cleavage to yield the active form. It is primarily produced in the atrial tissue of the heart, particularly in response to increased blood volume or pressure. This peptide belongs to the family of natriuretic peptides, which are characterized by their ability to induce natriuresis (the excretion of sodium through urine), diuresis (increased urine production), and vasodilation.

Synthesis Analysis

Methods

The synthesis of atriopeptin analogs has been extensively studied, with various methods employed to achieve high purity and yield. A common approach involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain attached to an insoluble resin. The process typically follows these steps:

  1. Resin Preparation: The resin is chloromethylated and treated with an amino acid protected by a suitable protecting group (e.g., BOC for amino groups).
  2. Coupling: The next amino acid is coupled to the resin-bound chain using activating agents.
  3. Deprotection: The protecting groups are removed to allow for subsequent coupling.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Technical Details

For example, the synthesis of the analog [D-Ala 12 -Phe 22 ] - atriopeptin I was conducted on a chloromethylated resin, resulting in a product that was then purified by gel permeation followed by semi-preparative high-performance liquid chromatography . The synthesis process requires careful control of conditions, including solvent degassing to prevent oxidation.

Molecular Structure Analysis

Atriopeptin 21 has a specific amino acid sequence that defines its biological activity. The molecular structure consists of 21 amino acids with unique functional groups that contribute to its physiological effects. The primary sequence can be represented as follows:

  • Sequence: Cys-Ser-Gly-Gly-Ala-Gly-Gly-Gly-Ser-Val-Phe-Arg-Arg-Cys-Leu-Gly-Lys-Gly-Gly-Ala-Tyr.

Data

The molecular weight of atriopeptin 21 is approximately 2465 Da. Its structure includes two cysteine residues that form disulfide bonds, critical for maintaining its three-dimensional conformation necessary for receptor binding.

Chemical Reactions Analysis

Atriopeptin 21 undergoes various biochemical reactions upon release into circulation:

  1. Binding to Receptors: It binds to specific receptors on target cells, initiating signal transduction pathways.
  2. Enzymatic Degradation: The peptide is subject to degradation by neutral endopeptidases and other peptidases in the bloodstream, which regulate its activity duration.
  3. Physiological Effects: Upon binding to its receptors, it induces vasodilation and promotes natriuresis through various intracellular signaling cascades.

Technical Details

The interaction between atriopeptin 21 and its receptors involves G-protein-coupled receptor pathways that lead to increased intracellular cyclic guanosine monophosphate levels, promoting smooth muscle relaxation .

Mechanism of Action

The mechanism of action of atriopeptin 21 primarily revolves around its ability to modulate cardiovascular functions:

  1. Vasodilation: By binding to vascular smooth muscle cells, it causes relaxation and dilation of blood vessels.
  2. Natriuresis: It promotes sodium excretion in the kidneys by inhibiting sodium reabsorption in renal tubules.
  3. Inhibition of Renin Release: Atriopeptin also inhibits renin secretion from juxtaglomerular cells in the kidneys, reducing angiotensin II levels and further contributing to decreased blood pressure.

Data

Studies indicate that elevated levels of atriopeptin correlate with conditions such as heart failure, where its increased secretion serves as a compensatory mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Atriopeptin 21 is typically presented as a white powder when synthesized.
  • Solubility: It is soluble in water and physiological saline but may have limited solubility in organic solvents.

Chemical Properties

  • Stability: The peptide is relatively stable under physiological conditions but can be degraded by proteolytic enzymes.
  • pH Sensitivity: Its activity may vary with changes in pH; optimal activity is generally observed around physiological pH (7.4).
Applications

Atriopeptin 21 has significant scientific uses:

  1. Research Tool: It serves as a model compound for studying natriuretic peptides' roles in cardiovascular physiology.
  2. Therapeutic Potential: Investigations are ongoing into its potential use for treating conditions such as hypertension and heart failure due to its vasodilatory effects.
  3. Diagnostic Marker: Elevated levels of atriopeptin can serve as biomarkers for heart failure diagnosis and prognosis .
Molecular Biology and Biosynthesis of Atriopeptin 21

Atriopeptin 21 originates from the NPPA gene, which encodes its precursor peptide. The expression, processing, and activity of this peptide are tightly regulated at genetic, cellular, and biochemical levels.

Genetic Regulation of NPPA Gene Expression in Cardiac Tissue

The NPPA gene resides within an evolutionarily conserved cluster alongside NPPB (encoding brain natriuretic peptide, BNP) on mammalian chromosomes. These paralogous genes share regulatory elements organized within a topologically associating domain (TAD) bounded by CTCF binding sites. This genomic architecture enables coordinated expression during cardiac development and stress responses [2] [8].

  • Developmental and Stress-Induced Regulation: During embryonic stages, NPPA is abundantly expressed in both atrial and ventricular cardiomyocytes. Postnatally, ventricular expression declines sharply but is reactivated under pathological stress (e.g., hypertension, myocardial infarction) as part of the "fetal gene program." This reactivation is mediated by stress-responsive transcription factors (e.g., GATA4, NFAT) binding to enhancers/promoters within the NPPA-NPPB cluster [2].
  • Epigenetic Control: Chromatin conformation capturing (4C-seq) reveals that the NPPA-NPPB locus maintains a pre-formed, permissive 3D structure in cardiac tissue. This allows stress-induced transcription factors to rapidly access enhancers—including a recently identified "super enhancer"—driving NPPA transcription during hypertrophy. Histone modifications (e.g., H3K27ac) further fine-tune this accessibility [2] [8].

Table 1: Key Regulators of NPPA Gene Expression

Regulatory MechanismEffect on NPPA ExpressionPhysiological Context
CTCF-mediated chromatin loopingConfines regulatory interactions within TADBasal and stress-induced expression
GATA4 / NFAT bindingTranscriptional activationCardiac hypertrophy, pressure overload
Super-enhancer activationRapid upregulationPathological stress (e.g., infarction)
H3K27 acetylationChromatin relaxationDevelopmental and stress responses

Proteolytic Processing Pathways: Role of Corin in Atriopeptin 21 Activation

AP-21 is liberated from its precursor, pro-atrial natriuretic peptide (pro-ANP), via site-specific proteolysis. This 126-amino acid precursor is stored in atrial granules and undergoes cleavage primarily by the serine protease corin upon secretion [4] [5].

  • Corin-Mediated Cleavage: Corin, a transmembrane serine protease expressed predominantly in cardiomyocytes, recognizes the sequence Arg↓Ser-Ser-Leu-Arg within pro-ANP. Cleavage at this site releases the C-terminal 28-amino acid peptide ANP(1-28). Subsequent removal of the C-terminal tail (likely by dipeptidyl peptidase 4) generates AP-21 (Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser), characterized by its 17-residue ring (Cys³ to Cys¹⁹ disulfide bond) [1] [6].
  • Tissue-Specific Processing: While cardiac corin is the dominant convertase, endothelial and renal corin may contribute to localized AP-21 generation. In preeclampsia, elevated plasma corin correlates with increased pro-ANP processing, though aberrant receptor expression may offset its biological activity [5]. Notably, AP-21 lacks the C-terminal Phe-Arg-Tyr extension of Atriopeptin III, confining its bioactivity to non-vascular smooth muscle relaxation and natriuresis [1] [6].

Degradation Mechanisms: Neutral Endopeptidase and Clearance Receptor Dynamics

The half-life of AP-21 in circulation is critically short (≤3 minutes), governed by enzymatic degradation and receptor-mediated clearance [4] [9].

  • Enzymatic Degradation: Neutral endopeptidase (NEP; neprilysin), a membrane-bound zinc metallopeptidase, inactivates AP-21 by hydrolyzing the Cys¹⁹-Asn²⁰ bond within its ring structure. This cleavage disrupts receptor binding capacity. NEP is highly expressed in renal tubules, endothelium, and lung epithelium—tissues contributing significantly to AP-21 clearance [4].
  • Receptor-Mediated Clearance: The natriuretic peptide clearance receptor (NPR-C) binds AP-21 with high affinity (Kd ~100 pM) via its extracellular domain. Unlike signaling receptors (NPR-A/B), NPR-C lacks guanylyl cyclase activity. Instead, it internalizes AP-21 via clathrin-coated pits, leading to lysosomal degradation. NPR-C is abundant in kidneys, lungs, and placental vasculature, acting as a "sink" to modulate peptide bioavailability. In preeclampsia, upregulated endothelial NPR-C exacerbates AP-21 clearance, reducing vasodilatory capacity [4] [5] [9].
  • Functional Consequences: Inhibition of NEP (e.g., by sacubitril) or NPR-C (e.g., by small-molecule antagonists like AZ12107657) elevates endogenous AP-21 levels. Preclinical studies show that NPR-C blockade reduces glomerulosclerosis and podocyte injury in nephrotoxic models, underscoring its therapeutic relevance [9].

Table 2: Degradation Pathways of Atriopeptin 21

Clearance MechanismPrimary SitesMolecular ActionInhibition Strategies
Neutral endopeptidase (NEP)Renal tubules, lung endotheliumHydrolyzes Cys¹⁹-Asn²⁰ bondSacubitril (NEP inhibitor)
NPR-C receptor bindingGlomeruli, vascular endotheliumInternalization and lysosomal degradationAZ12107657 (NPR3 inhibitor)
Dipeptidyl peptidase-4 (DPP-4)Plasma, endothelial surfacesTrims N-terminal dipeptidesGliptins (DPP-4 inhibitors)

Concluding Remarks

Atriopeptin 21 exemplifies a precisely regulated cardiovascular hormone whose bioactivity hinges on dynamic genetic, proteolytic, and catabolic control. Its biosynthesis begins with stress-responsive NPPA transcription within a conserved genomic cluster, proceeds through corin-dependent maturation, and is terminated by NEP and NPR-C-mediated clearance. Emerging therapeutic strategies targeting these pathways—particularly NPR-C blockade—show promise in augmenting endogenous AP-21 activity in renal and cardiovascular diseases. Future work should clarify tissue-specific corin functions and the interplay between NPR-C and signaling receptors in podocytes and endothelium.

Properties

CAS Number

89106-96-7

Product Name

Atriopeptin 21

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C83H137N29O30S2

Molecular Weight

2085.3 g/mol

InChI

InChI=1S/C83H137N29O30S2/c1-8-39(5)64(79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(36-143)77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)111-73(133)45(18-14-22-92-83(89)90)103-75(135)50(26-63(124)125)106-80(140)65(40(6)9-2)112-72(132)44(17-13-21-91-82(87)88)99-60(121)28-93-58(119)27-94-69(129)48(24-42-15-11-10-12-16-42)104-78(138)55(37-144)110-76(136)52(34-115)107-67(127)43(84)32-113/h10-12,15-16,38-41,43-55,64-65,113-116,143-144H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1

InChI Key

KLIMXKVHYARVTJ-ZSLGIGMFSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)N

Synonyms

ANF (103-123)
ANP (103-123)
atrial natriuretic factor (103-123)
atrial natriuretic factor prohormone (103-123)
atriopeptin (103-123)
atriopeptin 21
atriopeptin I
atriopeptin-21

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.